Cas no 402768-47-2 (3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide)
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 3-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide
- 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide
- 402768-47-2
- STK064040
- BBL037888
- CS-0282512
- AKOS000304312
- EN300-227779
- 3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzohydrazide
- AKOS015922643
- Oprea1_104570
- 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide
- 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide
-
- MDL: MFCD02253870
- Inchi: 1S/C13H15N5O3/c1-8-12(18(20)21)9(2)17(16-8)7-10-4-3-5-11(6-10)13(19)15-14/h3-6H,7,14H2,1-2H3,(H,15,19)
- InChI Key: RLSBCPAQQITBJA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(C)=NN(C=1C)CC1C=CC=C(C(NN)=O)C=1)=O
Computed Properties
- Exact Mass: 289.11748936Da
- Monoisotopic Mass: 289.11748936Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 119Ų
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB550721-100 mg |
3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide; . |
402768-47-2 | 100MG |
€220.50 | 2022-03-01 | ||
| abcr | AB550721-250 mg |
3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide; . |
402768-47-2 | 250MG |
€257.30 | 2022-03-01 | ||
| abcr | AB550721-1 g |
3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide; . |
402768-47-2 | 1g |
€442.40 | 2022-03-01 | ||
| abcr | AB550721-5 g |
3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide; . |
402768-47-2 | 5g |
€1,082.80 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353182-50mg |
3-((3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)methyl)benzohydrazide |
402768-47-2 | 98% | 50mg |
¥1609.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353182-100mg |
3-((3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)methyl)benzohydrazide |
402768-47-2 | 98% | 100mg |
¥2405.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353182-250mg |
3-((3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)methyl)benzohydrazide |
402768-47-2 | 98% | 250mg |
¥3481.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353182-500mg |
3-((3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)methyl)benzohydrazide |
402768-47-2 | 98% | 500mg |
¥7156.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353182-1g |
3-((3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)methyl)benzohydrazide |
402768-47-2 | 98% | 1g |
¥9696.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353182-2.5g |
3-((3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)methyl)benzohydrazide |
402768-47-2 | 98% | 2.5g |
¥20358.00 | 2024-05-15 |
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide
Professional Introduction to 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide (CAS No. 402768-47-2)
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number 402768-47-2, represents a promising candidate for further exploration due to its unique structural and chemical properties. The molecular structure of this compound incorporates a benzohydrazide moiety linked to a pyrazole ring, which is substituted with a nitro group and two methyl groups. Such structural features make it an intriguing subject for studying its potential biological activities and interactions.
The benzohydrazide functional group is well-known for its role in medicinal chemistry, often serving as a key pharmacophore in the development of drugs targeting various diseases. The presence of the pyrazole ring further enhances the compound's complexity and potential biological relevance. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The nitro group in the structure of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide adds an additional layer of reactivity, which can be exploited for modulating the compound's biological effects.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide has emerged as a candidate that could potentially address these challenges. Its unique structural framework suggests that it may interact with biological targets in ways that are distinct from existing drugs. This has prompted researchers to investigate its pharmacological profile in detail.
One of the most exciting aspects of this compound is its potential application in the development of new treatments for cancer. Cancer research has seen significant advancements in recent years, largely driven by the discovery of novel molecular targets and the development of targeted therapies. The pyrazole ring and benzohydrazide moiety in 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide are known to exhibit inhibitory effects on various enzymes and receptors involved in cancer cell proliferation and survival. For instance, studies have shown that pyrazole derivatives can inhibit kinases and other enzymes that are overexpressed in cancer cells.
Furthermore, the nitro group in the structure can be metabolically reduced to an amine, which can lead to the formation of reactive intermediates that may interfere with cancer cell metabolism. This metabolic activation could potentially enhance the compound's therapeutic effect by inducing apoptosis or inhibiting key signaling pathways in cancer cells. The methylbenzohydrazide part of the molecule may also contribute to its bioactivity by forming hydrogen bonds with biological targets, thereby modulating their function.
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with high precision and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in assembling the various functional groups present in this compound. These synthetic strategies not only ensure high efficiency but also allow for modifications to the structure, enabling researchers to fine-tune its biological properties.
In addition to its potential applications in oncology, 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide may also have utility in other therapeutic areas. For example, its structural features suggest that it could interact with enzymes involved in inflammation and immune responses. Given the growing recognition of inflammation as a key factor in various chronic diseases, such as cardiovascular disease and neurodegenerative disorders, this compound could be explored as a potential therapeutic agent.
The pharmacokinetic properties of this compound are also an area of interest. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its efficacy and safety profile. Preliminary studies on 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide suggest that it may exhibit favorable pharmacokinetic characteristics suitable for oral administration. However, further studies are needed to confirm these findings and optimize dosing regimens.
The development of new drugs is often a lengthy and complex process that involves multiple stages of research and testing. However, the unique properties of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide offer hope that it may serve as a valuable starting point for developing novel therapeutic agents with significant clinical benefits. As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like this one will play an increasingly important role in drug discovery efforts.
In conclusion, 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide (CAS No. 402768472) is a promising compound with significant potential for further exploration in pharmaceutical chemistry and bioorganic research. Its unique structural features make it an attractive candidate for developing new treatments for various diseases, particularly cancer. As research progresses, it is likely that this compound will continue to generate interest among scientists and researchers working on innovative therapeutic solutions.
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